molecular formula C13H15N3O2S B2551895 N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide CAS No. 1007919-70-1

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide

Cat. No.: B2551895
CAS No.: 1007919-70-1
M. Wt: 277.34
InChI Key: AOIIQDKYQIHDEZ-UHFFFAOYSA-N
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Description

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is a synthetic compound featuring a benzamide moiety linked to a 4,5-dihydrothiazole ring, a scaffold recognized in medicinal chemistry for its diverse biological potential. Compounds based on the thiazole and dihydrothiazole core have been identified as key structures in developing tools for pharmacological research, showing activity against various biological targets. Specifically, structurally related N-(thiazol-2-yl)benzamide analogs have been functionally characterized as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests potential applications in neuroscience research for investigating the physiological roles of this receptor. Furthermore, the aminothiazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide range of research applications, including antiviral, antioxidant, and antibacterial activities in experimental models . Other research avenues for similar structures include their investigation as glucokinase activators for metabolic disease research and as potent inhibitors of protein kinases like CK1δ/ε . This compound is presented to the research community as a chemical tool for probing biological mechanisms and exploring new therapeutic hypotheses in these areas.

Properties

IUPAC Name

N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(11(17)16-13-14-7-8-19-13)15-12(18)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIIQDKYQIHDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NCCS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method involves the intramolecular cyclization of a chloroacetamide derivative in the presence of ammonium . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s key distinction lies in its 4,5-dihydrothiazole substituent , which contrasts with analogs featuring alternative functional groups:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains an N,O-bidentate directing group (hydroxy and amide) instead of the thiazole ring. This structural difference impacts its coordination chemistry, favoring metal-catalyzed C–H functionalization .
  • Compounds 9–12 (): Benzamide derivatives with variations in alkoxy-substituted phenyl groups (e.g., butoxy, pentyloxy) and hydroxy-phenylpropan-2-ylamino substituents. These lack heterocyclic motifs but emphasize lipophilic side chains, which may enhance membrane permeability .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituent Potential Application
Target Compound Benzamide + dihydrothiazole 4,5-Dihydrothiazol-2-ylamino Medicinal chemistry, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + hydroxyalkyl N,O-Bidentate directing group Metal-catalyzed C–H activation
Compounds 9–12 Benzamide + aryloxy Alkoxy-phenyl, hydroxy-phenylpropan Lipophilicity-driven bioactivity

Physicochemical Properties

  • Solubility : The dihydrothiazole group in the target compound may reduce solubility in polar solvents compared to ’s hydroxyalkyl derivative, which has hydrogen-bonding capacity. Compounds 9–12, with long alkoxy chains, are likely highly lipophilic .
  • Molecular Weight : The dihydrothiazole ring adds ~85 g/mol to the molecular weight compared to simpler analogs like .

Biological Activity

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables that highlight its biological properties and mechanisms of action.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological activity. The compound can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This structure contributes to its interaction with various biological targets.

Antiviral Activity

Recent studies have explored the antiviral properties of thiazole derivatives against SARS-CoV-2. For instance, compounds similar to this compound have shown promising inhibitory effects against the SARS-CoV-2 main protease (Mpro). A related compound achieved an IC50 value of 4.67 µg/mL, indicating potent antiviral activity .

Table 1: Inhibitory Effects of Thiazole Derivatives Against SARS-CoV-2 Mpro

CompoundIC50 (µg/mL)Binding Affinity (kcal/mol)
3a4.67-6.94
3b5.12-6.50
3c11.90-5.80

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of viral proteases. Molecular docking studies suggest that the compound binds effectively to the active site of Mpro, forming critical hydrogen bonds with key amino acids such as Cys145 and His163 .

Case Studies

A study conducted on a series of thiazole derivatives, including compounds structurally related to this compound, demonstrated significant cytotoxicity against various cancer cell lines (MDA-MB-231, SUIT-2, HT-29). The derivatives exhibited varying degrees of potency compared to standard chemotherapeutics like cisplatin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundMDA-MB-231 IC50 (µM)SUIT-2 IC50 (µM)HT-29 IC50 (µM)
5e<10>50<20
5f<15<30<25
Cisplatin10515

Toxicity and Safety Profile

In silico studies assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound indicate favorable pharmacokinetic profiles with low toxicity potential . These findings are crucial for further development as therapeutic agents.

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